Mycestericin B

Description

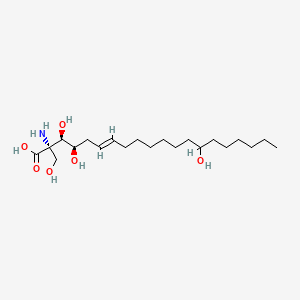

Structure

2D Structure

Properties

Molecular Formula |

C21H41NO6 |

|---|---|

Molecular Weight |

403.6 g/mol |

IUPAC Name |

(E,2S,3R,4R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icos-6-enoic acid |

InChI |

InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,17-19,23-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t17?,18-,19+,21+/m1/s1 |

InChI Key |

VYUHMYFZWTWSOT-WAZJJAFTSA-N |

Isomeric SMILES |

CCCCCCC(CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O)O |

Canonical SMILES |

CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |

Synonyms |

(E)-2-amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid mycestericin B |

Origin of Product |

United States |

Natural Origin and Isolation of Mycestericin B

Microbial Producers and Fermentation Conditions

Mycestericin B is a fungal metabolite, produced by specific strains of fungi under controlled fermentation conditions. nih.govaalto.fi Its production is often observed alongside other structurally related compounds, most notably myriocin (B1677593). nih.gov

The primary and most well-documented source of this compound is the fungus Mycelia sterilia. aalto.fiacs.orgscispace.com Specifically, Mycestericins A, B, C, D, and E were first isolated from the culture broth of Mycelia sterilia strain ATCC 20349. nih.govresearchgate.net This sterile mycelium is cultivated in a nutrient-rich medium, and through its metabolic processes, it synthesizes and secretes these complex organic molecules into the culture broth. nih.govaalto.fi The fermentation process is a critical step, as the conditions must be optimized to encourage the production of these secondary metabolites. Research has shown that Mycelia sterilia co-produces the mycestericins along with myriocin, a compound also known as thermozymocidin. nih.govnih.govaalto.fi

This compound's natural occurrence is also linked to other fungi known for producing myriocin. nih.govresearchgate.net Myriocin has been isolated from several fungal species, including Isaria sinclairii (the anamorph of Cordyceps sinclairii) and Cordyceps cicadae. scispace.comresearchgate.netwikipedia.org Metabolomic analysis of extracts from Cordyceps cicadae has led to the detection of compounds with a molecular formula and weight corresponding to this compound or C. medrxiv.org This association suggests a shared or similar biosynthetic pathway among these different fungal species. db-thueringen.de Isaria sinclairii, an entomopathogenic fungus that infects cicada nymphs, is a known producer of myriocin and has been used in traditional medicine. wikipedia.org The co-occurrence of these structurally related amino alcohols in these fungi highlights a specific niche of fungal metabolism. aalto.finih.gov

Mycelia sterilia as a Primary Source

Extraction and Purification Methodologies

The isolation of this compound from the complex mixture of a fungal culture broth requires a multi-step process involving extraction and purification. nih.govvinanhatrang.com These methods are designed to separate the target compound from other metabolites, salts, and media components based on its unique chemical and physical properties. mdpi.comscribd.com

Chromatographic Techniques for Isolation

Chromatography is the cornerstone for purifying this compound and its analogs. After initial extraction from the culture broth, a combination of chromatographic techniques is employed to achieve separation. nih.govclockss.org

Silica (B1680970) Gel Column Chromatography : This is a common technique used for the initial separation of compounds from a crude extract. clockss.orgrsc.org For compounds related to this compound, researchers have successfully used silica gel chromatography to separate different derivatives, such as amide ester derivatives, which could not be separated by other means. clockss.org

Reverse-Phase High-Performance Liquid Chromatography (HPLC) : This method is often used for finer purification. In the context of related compounds, reverse-phase HPLC has been utilized to separate isomers. mdpi.com This technique separates molecules based on their hydrophobicity.

Preparative Thin-Layer Chromatography (PTLC) : For smaller scale purification, PTLC on silica gel plates is another viable method that has been documented in the synthesis and isolation of related fungal metabolites. clockss.org

These techniques are often used in sequence to progressively enrich the concentration of this compound, leading to a highly purified sample. clockss.orgrsc.org

Physico-Chemical Characterization in Isolation Studies

During and after the isolation process, various analytical methods are used to identify and characterize the purified compound. The elucidation of the structures of the mycestericins, including this compound, was originally accomplished through detailed spectroscopic studies and chemical evidence. nih.govresearchgate.net

Key physico-chemical data for this compound are summarized in the table below.

| Property | Value/Description | Source |

| Molecular Formula | C₂₁H₄₁NO₆ | medrxiv.orgnih.gov |

| IUPAC Name | (E,2S,3R,4R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icos-6-enoic acid | nih.gov |

| Calculated Molecular Weight | 403.293 g/mol | medrxiv.org |

| General Class | Sphinganine-analog mycotoxin | db-thueringen.de |

| Structural Features | Structurally similar to myriocin, possessing a long aliphatic chain and a polar head group with an amino acid moiety. aalto.fithieme-connect.com | aalto.fithieme-connect.com |

These properties are essential for confirming the identity and purity of the isolated this compound and for distinguishing it from other mycestericins and related metabolites. nih.gov

Structural Elucidation and Stereochemical Characterization of Mycestericin B

Spectroscopic Techniques in Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton/Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like Mycestericin B. jchps.comspringernature.com Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can piece together the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of each proton, while ¹³C NMR spectroscopy does the same for the carbon atoms. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. This collective data allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Mycestericin Analog Backbone

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-1 | 3.75 (s) | 52.3 |

| C-2 | 4.10 (d, J=4.5 Hz) | 70.8 |

| C-3 | 1.85 (m) | 35.4 |

| C-4 | 5.40 (dd, J=15.5, 6.0 Hz) | 128.9 |

| C-5 | 5.55 (dt, J=15.5, 7.0 Hz) | 134.1 |

| C-6 | 2.10 (q, J=7.0 Hz) | 34.7 |

| C-7 | 1.35 (m) | 29.5 |

| C-8 | 1.25 (m) | 29.3 |

| C-9 | 1.25 (m) | 29.3 |

| C-10 | 1.25 (m) | 29.3 |

| C-11 | 1.25 (m) | 29.3 |

| C-12 | 1.25 (m) | 29.3 |

| C-13 | 1.25 (m) | 22.7 |

| C-14 | 0.88 (t, J=7.0 Hz) | 14.1 |

Note: This table is a generalized representation based on data for related mycestericin structures. Actual chemical shifts for this compound may vary.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is another critical tool in the structural elucidation of this compound. jchps.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which allows for the determination of its molecular formula. clariant.com This information is fundamental to understanding the elemental composition of the compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the this compound molecule. By analyzing the masses of the resulting fragments, scientists can deduce the structure of different parts of the molecule and how they are connected, corroborating the data obtained from NMR spectroscopy.

Determination of Absolute Configuration

Beyond determining the connectivity of atoms, establishing the absolute configuration—the precise three-dimensional arrangement of atoms at each chiral center—is essential for a complete structural description.

Application of Modified Mosher's Method for Related Mycestericins

The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. researchgate.netresearchgate.netmdpi.com This method has been applied to determine the stereochemistry of related mycestericins. clockss.orgmolaid.com It involves the reaction of the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. researchgate.net By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be assigned. mdpi.com

Structural Relationships with Myriocin (B1677593) and Other Mycestericin Congeners (A, C, D, E, F, G)

This compound is part of a larger family of natural products that includes Myriocin and other mycestericin congeners (A, C, D, E, F, and G). researchgate.netresearchgate.netbath.ac.uk These compounds share a common structural backbone, which consists of a long aliphatic chain, multiple stereocenters, and an amino acid-like head group.

The primary structural differences between Myriocin and the various mycestericins lie in the degree and position of hydroxylation, oxidation, and in some cases, the presence of additional functional groups along the aliphatic chain. For instance, some congeners may possess a ketone instead of a hydroxyl group at a specific position, or an additional hydroxyl group. These subtle structural modifications can have a significant impact on their biological activity. The structural elucidation of this compound contributes to the broader understanding of the structure-activity relationships within this important class of compounds.

Table 2: Key Structural Features of Myriocin and Mycestericin Congeners

| Compound | C-2 Substitution | C-3 Substitution | C-4 Substitution | Other Key Features |

| Myriocin | Amino, Carboxyl | Hydroxyl | Hydroxyl | Long alkyl chain |

| Mycestericin A | Amino, Carboxyl | Hydroxyl | Hydroxyl | Varies from Myriocin in the side chain |

| This compound | Amino, Carboxyl | Hydroxyl | Ketone | Oxidation at C-4 |

| Mycestericin C | Amino, Carboxyl | Hydroxyl | Hydroxyl | Varies from Myriocin in the side chain |

| Mycestericin D | Amino, Carboxyl | Hydroxyl | Hydroxyl | Varies from Myriocin in the side chain |

| Mycestericin E | Amino, Carboxyl | Hydroxyl | Hydroxyl | Contains a β,β'-dihydroxy α-amino acid moiety bath.ac.uk |

| Mycestericin F | Amino, Carboxyl | Hydroxyl | Hydroxyl | Varies from Myriocin in the side chain |

| Mycestericin G | Amino, Carboxyl | Hydroxyl | Hydroxyl | Contains a β,β'-dihydroxy α-amino acid moiety bath.ac.uk |

Note: This table provides a simplified comparison. The exact structures can be complex and may have additional variations.

Biosynthetic Pathways of Mycestericin B

Precursor Incorporation Studies in Fungal Cultures

Direct precursor feeding studies utilizing isotopically labeled compounds in cultures of Mycelia sterilia specifically for Mycestericin B biosynthesis have not been extensively reported in the available scientific literature. However, insights can be drawn from studies on the closely related compound, myriocin (B1677593), which is also produced by Mycelia sterilia and other fungi. nih.govcaymanchem.commedchemexpress.com For myriocin and other sphingolipid-like structures, the biosynthesis is known to initiate with the condensation of a fatty acyl-CoA and an amino acid.

Based on the structure of this compound, it is hypothesized that its carbon skeleton is derived from the following precursors:

A long-chain fatty acid: The extended carbon chain in this compound is likely derived from a C14 or C16 fatty acyl-CoA, such as myristoyl-CoA or palmitoyl-CoA.

An amino acid: The amino acid serine is the most probable precursor for the C1 and C2 atoms and the nitrogen atom of the sphingoid base-like scaffold. This is consistent with the biosynthesis of all sphingolipids.

The following table summarizes the hypothesized precursors for the core scaffold of this compound.

| Precursor Molecule | Incorporated Atoms/Moieties |

| Long-Chain Acyl-CoA | Majority of the carbon backbone |

| L-Serine | C1, C2, and the amino group |

Further studies involving the feeding of ¹³C or ¹⁴C labeled precursors to Mycelia sterilia cultures and subsequent analysis of the isotopic labeling pattern in the isolated this compound are necessary to definitively confirm the identity of these building blocks.

Enzymatic Machinery for Sphingoid Base-Like Scaffold Assembly

The assembly of the core sphingoid base-like structure of this compound is predicted to be orchestrated by a series of enzymes analogous to those involved in sphingolipid biosynthesis. This enzymatic machinery is responsible for the initial condensation of the precursors and subsequent modifications to form the characteristic scaffold of the molecule.

Serine Palmitoyltransferase (SPT) as a Key Enzyme in Analogous Pathways

The initial and rate-limiting step in the biosynthesis of sphingolipids, and by strong analogy, this compound, is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) . nih.govmerckmillipore.comscientificlabs.com SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of a long-chain fatty acyl-CoA (like palmitoyl-CoA) with the amino acid L-serine. researchgate.net

The reaction proceeds as follows: Palmitoyl-CoA + L-Serine → 3-Ketodihydrosphingosine + CO₂ + CoASH

Mycestericins, including this compound, are known to be potent inhibitors of SPT, which strongly suggests that this enzyme plays a central role in their own biosynthesis. nih.govnih.gov The producing organism, Mycelia sterilia, must possess a mechanism to avoid the inhibitory effects of its own metabolite, a common feature in secondary metabolite biosynthesis.

Hypothesized Enzymatic Modifications and Functionalization Steps

Following the initial condensation reaction catalyzed by SPT to form a 3-keto-sphinganine-like intermediate, a series of enzymatic modifications are hypothesized to occur to generate the final structure of this compound. These steps are likely catalyzed by a suite of tailoring enzymes, including reductases and hydroxylases.

Based on the structure of this compound, the following enzymatic steps are proposed:

Reduction of the 3-keto group: A ketoreductase enzyme would reduce the ketone at the C-3 position to a hydroxyl group, a common step in sphingolipid biosynthesis.

Hydroxylation at specific positions: The hydroxyl groups present on the this compound backbone at various positions are likely introduced by specific hydroxylase enzymes, such as cytochrome P450 monooxygenases. The precise sequence of these hydroxylation events is currently unknown.

The table below outlines the hypothesized enzymatic reactions and the corresponding enzyme classes involved in the formation of the this compound scaffold.

| Reaction Step | Enzyme Class | Substrate | Product |

| Condensation | Serine Palmitoyltransferase (SPT) | Long-chain Acyl-CoA + L-Serine | 3-Keto-sphinganine analog |

| Reduction | Ketoreductase | 3-Keto-sphinganine analog | Dihydrosphingosine analog |

| Hydroxylation | Hydroxylase (e.g., P450) | Dihydrosphingosine analog | This compound precursor |

Genetic Basis of Mycestericin Biosynthesis (if elucidated)

As of the current scientific understanding, the biosynthetic gene cluster (BGC) responsible for the production of this compound in Mycelia sterilia has not been identified or characterized. In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome. mdpi.com

It is hypothesized that the this compound BGC would contain the following key genes:

A gene encoding Serine Palmitoyltransferase (SPT): This would be the core enzyme for the initial condensation step.

Genes for tailoring enzymes: This would include genes for ketoreductases, hydroxylases (e.g., cytochrome P450s), and potentially other modifying enzymes.

A gene for a transporter protein: To export the synthesized this compound out of the cell, providing a mechanism of self-resistance.

A gene for a regulatory protein: A transcription factor that controls the expression of the other genes within the cluster.

The identification and characterization of this gene cluster would be a significant step forward in understanding the biosynthesis of this compound and would open up possibilities for its biotechnological production through heterologous expression and genetic engineering.

Molecular Mechanisms of Action of Mycestericin B

Target Identification and Validation

The primary molecular target of Mycestericin B has been unequivocally identified as serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway.

This compound is recognized as a powerful inhibitor of serine palmitoyltransferase (SPT). SPT catalyzes the initial and rate-limiting step in sphingolipid biosynthesis, which involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. The inhibitory action of this compound is highly specific and potent. Its structural similarity to myriocin (B1677593), another well-characterized SPT inhibitor, underpins its mechanism of action. Like myriocin, this compound is believed to act as a competitive inhibitor with respect to L-serine. The inhibition of SPT by this compound effectively halts the entire sphingolipid biosynthetic pathway, leading to a depletion of downstream metabolites such as ceramides, sphingomyelins, and complex glycosphingolipids.

While serine palmitoyltransferase is the validated and principal target of this compound, the possibility of other molecular targets cannot be entirely dismissed. Research into myriocin, a closely related compound, has been overwhelmingly focused on its SPT inhibitory activity, which appears to account for the majority of its biological effects. However, the complex cellular responses sometimes observed following treatment with such inhibitors could hint at off-target effects. As of now, dedicated studies to identify alternative molecular targets for this compound are scarce, and SPT remains its only confirmed target. Further research, potentially employing techniques like chemoproteomics, would be necessary to definitively explore the existence of other undiscovered molecular interactions.

Serine Palmitoyltransferase (SPT) Inhibition

Mechanistic Basis of Enzyme Inhibition

The inhibition of SPT by this compound is not a simple reversible interaction but involves complex chemical steps, including the formation of stable adducts and covalent modification of the enzyme's active site. The mechanism is largely understood by drawing parallels with the extensively studied inhibitor, myriocin.

The inhibitory process begins with this compound binding to the active site of SPT. It is proposed that the inhibitor is initially processed by the enzyme in a manner similar to the natural substrate, L-serine. This leads to the formation of a Schiff base intermediate between the aldehyde group of pyridoxal (B1214274) 5'-phosphate (PLP), the enzyme's cofactor, and the amino group of this compound. Following this, a stable, dead-end adduct is formed. In the case of the related inhibitor myriocin, this adduct has been identified as a covalent complex involving the inhibitor, the PLP cofactor, and a key amino acid residue in the enzyme's active site. This effectively sequesters the enzyme in an inactive state.

The key to the potent inhibition by this compound lies in the covalent modification of a critical catalytic residue within the SPT active site. Structural and mechanistic studies of SPT have identified a conserved lysine (B10760008) residue that is essential for catalysis. This lysine residue normally forms a Schiff base with the PLP cofactor. This compound, after initial binding, is thought to undergo a reaction that results in the formation of a covalent bond with this catalytic lysine. This covalent modification irreversibly inactivates the enzyme, as the lysine is no longer available to participate in the normal catalytic cycle.

The covalent modification of the catalytic lysine and the formation of the stable enzyme-inhibitor adduct have a profound impact on the enzyme's conformation and catalytic cycle. The binding of the inhibitor and subsequent adduct formation lock the enzyme in an inactive conformation. This prevents the binding of the natural substrates, L-serine and palmitoyl-CoA, and halts the catalytic cycle before the condensation reaction can occur. The tight, covalent nature of the interaction explains the high potency and long duration of inhibition observed with this compound and related inhibitors. This effectively creates a "dead-end" complex, rendering the enzyme non-functional.

Covalent Modification of Catalytic Residues

Downstream Cellular Pathway Modulation

This compound, a metabolite produced by the fungus Mycelia sterilia, exerts significant biological effects through the modulation of crucial cellular pathways. aalto.fi Structurally similar to sphingosine (B13886), its mechanism of action is primarily centered on the disruption of sphingolipid metabolism, which in turn affects a cascade of downstream signaling events and cellular functions, notably lymphocyte proliferation. aalto.fithieme-connect.de

The primary molecular target of this compound is serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. aalto.fithieme-connect.deresearchgate.net this compound acts as a potent inhibitor of this enzyme. thieme-connect.deresearchgate.net The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by SPT to produce 3-ketosphinganine. aalto.fidb-thueringen.depreprints.org This intermediate is then rapidly reduced to sphinganine (B43673) (dihydrosphingosine), which serves as the backbone for the synthesis of complex sphingolipids. db-thueringen.demedrxiv.orgfrontiersin.org

By inhibiting SPT, this compound effectively blocks the entire downstream production of essential sphingolipids. aalto.firesearchgate.net This leads to a significant depletion of the cellular pools of sphinganine, dihydroceramides, ceramides, and more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. frontiersin.orgnih.govbenthamopen.com The action of this compound is analogous to that of the more extensively studied compound, Myriocin, which is also a powerful SPT inhibitor. aalto.firesearchgate.netchemsrc.com This disruption of sphingolipid homeostasis is the foundational event that triggers the subsequent downstream effects of the compound. nih.govnih.gov

Table 1: Key Steps in De Novo Sphingolipid Biosynthesis Disrupted by this compound

| Step | Enzyme | Substrates | Product | Role of this compound |

|---|---|---|---|---|

| 1 | Serine Palmitoyltransferase (SPT) | L-Serine, Palmitoyl-CoA | 3-Ketosphinganine | Potent Inhibition aalto.fithieme-connect.deresearchgate.net |

| 2 | 3-Ketosphinganine Reductase | 3-Ketosphinganine, NADPH | Sphinganine | Pathway blocked due to substrate depletion |

| 3 | Ceramide Synthase (CerS) | Sphinganine, Acyl-CoA | Dihydroceramide | Pathway blocked due to substrate depletion |

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules that regulate a multitude of cellular processes. preprints.orgnih.govresearchgate.net By depleting the cellular levels of key sphingolipids, this compound profoundly influences the signaling cascades they control. thieme-connect.de

Ceramide, a central hub in sphingolipid metabolism, acts as a second messenger in pathways that control cell cycle arrest, differentiation, and apoptosis. unimi.itresearchgate.net It is known to activate certain protein kinases and phosphatases, including specific isoforms of Protein Kinase C (PKC), particularly PKCζ, and can modulate the mitogen-activated protein kinase (MAPK) signaling pathways. preprints.orgunimi.itnih.gov The reduction in ceramide levels caused by this compound's inhibition of SPT can therefore lead to the dysregulation of these critical cellular signaling networks. benthamopen.com

Furthermore, the biosynthesis of sphingosine-1-phosphate (S1P), a potent signaling lipid with roles in cell survival, proliferation, and migration, is also compromised. nih.govresearchgate.net S1P and ceramide often have opposing effects, creating a dynamic balance known as the "sphingolipid rheostat" that determines a cell's fate. preprints.org Inhibition of SPT by this compound reduces the availability of sphingosine, the precursor for S1P, thereby shifting this balance and impacting pathways controlled by S1P receptors. nih.govustc.edu.cn

Table 2: Sphingolipid-Controlled Signaling Pathways Influenced by this compound

| Sphingolipid Mediator | Downstream Signaling Pathway | Typical Function of Pathway | Consequence of this compound Action |

|---|---|---|---|

| Ceramide | Protein Kinase C (PKC) Cascade | Cell cycle control, Apoptosis | Altered kinase activity unimi.itnih.gov |

| Ceramide | MAP Kinase (MAPK) Pathways (e.g., JNK, p38) | Stress response, Inflammation, Apoptosis | Modulation of stress signaling unimi.itnih.gov |

One of the most well-documented biological activities of the mycestericins is their immunosuppressive effect. aalto.finih.govus-yakuzo.jp this compound has been shown to be a potent inhibitor of lymphocyte proliferation in mouse allogeneic mixed lymphocyte reactions (MLR). aalto.fi This activity is a direct consequence of its ability to disrupt sphingolipid biosynthesis. nih.gov

Lymphocytes, including T cells and B cells, rely on a steady supply of sphingolipids for proper function, including activation, proliferation, and trafficking. ustc.edu.cnekb.egsemanticscholar.org The signaling lipid S1P plays an indispensable role in lymphocyte egress from secondary lymphoid organs. ustc.edu.cn By inhibiting SPT, this compound depletes the precursors required for S1P synthesis, which is a key mechanism for its immunomodulatory effects. aalto.fiustc.edu.cn This is the same general mechanism exploited by the immunosuppressive drug FTY720 (Fingolimod), which is a synthetic derivative of Myriocin and functions as an S1P receptor modulator. ustc.edu.cnresearchgate.net

The inhibition of T-cell proliferation by this compound also relates to the disruption of signaling pathways necessary for cell cycle progression, which are often dependent on sphingolipid-mediated signals. nih.govnih.gov By altering the availability of these lipid messengers, this compound effectively halts the proliferative response of lymphocytes to antigenic stimulation. aalto.finih.gov

Table 3: Impact of this compound on Lymphocyte Pathways

| Affected Process | Cellular/Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| Lymphocyte Proliferation | Mixed Lymphocyte Reaction (MLR) | Potent suppression | aalto.fimedchemexpress.com |

| T-Cell Activation | Sphingolipid-dependent signaling pathways | Inhibition of proliferative response | nih.govnih.gov |

Chemical Synthesis and Analog Development of Mycestericin B

The complex architecture and potent biological activity of the mycestericin family of natural products have made them compelling targets for total synthesis. These efforts not only provide access to the natural compounds for further study but also enable the creation of analogs for structure-activity relationship investigations. The synthetic strategies often revolve around the stereocontrolled construction of the densely functionalized amino acid core and the subsequent attachment of the lipophilic side chain.

Retrosynthetic Analysis for Mycestericin B and Analogs

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For complex molecules like this compound and its analogs, this process is crucial for identifying key strategic bonds and simplifying the synthetic challenge.

A common retrosynthetic strategy for mycestericins and the closely related myriocins involves a primary disconnection that separates the molecule into two main fragments: the polar head group and the nonpolar lipid tail. thieme-connect.de This approach allows for a convergent synthesis where the two complex fragments are prepared independently and coupled at a late stage.

As illustrated in synthetic strategies towards analogs like mycestericin D, the long aliphatic side chain can be introduced late in the synthesis via reactions like Wittig olefination or cross-metathesis. nii.ac.jpclockss.org This disconnection simplifies the target to an advanced intermediate, such as an amino alkene, which contains all the necessary stereocenters of the core structure. nii.ac.jp The core itself can be further disconnected. For instance, the α-substituted serine moiety can be traced back to a simpler precursor where the key chiral centers are installed sequentially. A crucial disconnection focuses on the formation of the quaternary chiral center at the C2 position, which represents a significant synthetic hurdle. nii.ac.jpclockss.org

Table 1: Common Retrosynthetic Disconnections for Mycestericin Analogs

| Disconnection Strategy | Key Reaction Type | Precursor Fragments |

|---|---|---|

| Side Chain Installation | Olefination (Wittig, Julia) or Metathesis | Polar amino acid core and lipid side chain (e.g., ylide or alkene) |

| Amino Acid Core Assembly | Aldol (B89426) Reaction / Alkylation | Simpler aldehyde and amino acid derivatives |

Stereoselective Construction of Chiral Centers

The biological activity of mycestericins is intrinsically linked to their specific stereochemistry. Therefore, a primary challenge in their synthesis is the precise control over the multiple contiguous chiral centers, including a challenging quaternary stereocenter. nii.ac.jp Asymmetric synthesis, the preparation of a specific enantiomer, is employed through various techniques. wikipedia.org

One successful approach begins with a chiral starting material, known as chiral pool synthesis. For example, the total synthesis of myriocin (B1677593) and mycestericin D has been achieved starting from diethyl L-tartrate, which provides an initial scaffold of defined stereochemistry. researchgate.net

Diastereoselective reactions are also critical. In one approach to myriocin, a highly diastereoselective dihydroxylation of a vinylglycine derivative was a key transformation, establishing two of the required stereocenters with high fidelity. acs.org Another strategy employed an L-threonine aldolase-catalyzed aldol reaction between glycine (B1666218) and a functionalized butanal to create a β-hydroxy-α-amino acid with control over the α-carbon's stereochemistry. clockss.org

The Ireland-Claisen rearrangement has been utilized as another powerful tool for remote stereocontrol, allowing the configuration of a distant stereocenter to influence the formation of a new one with high selectivity, as demonstrated in the synthesis of mycestericin G. acs.org The stereochemistry of the resulting hydroxyl group can be confirmed using methods like the modified Mosher's ester analysis. clockss.org

Key Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the mycestericin framework relies on a toolkit of powerful chemical reactions for forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

A highly stereoselective nitroso-ene cyclization has been developed as a streamlined method for synthesizing the core structure of mycestericins E and G. acs.orgresearchgate.net This reaction introduces a nitrogen atom into the carbon framework early in the synthesis, establishing the crucial Nα-quaternary stereogenic center. acs.orgresearchgate.net The process involves an intramolecular reaction of a nitroso precursor, generated in situ, with an alkene. acs.org The stereochemical outcome of this cyclization is rationalized by a polar diradical intermediate, followed by a hydrogen transfer step. acs.org This methodology provides an efficient route to the core structure in 11-12 steps from readily available materials. acs.org

Rhodium-catalyzed C-H amination has emerged as a powerful strategy for the synthesis of myriocin and mycestericin D. researchgate.netndl.go.jp This method utilizes a dirhodium catalyst, such as Rh₂(OAc)₄, to facilitate the insertion of a nitrogen atom from a sulfamate (B1201201) ester into a C-H bond. nii.ac.jpnih.gov The reaction proceeds through a rhodium nitrenoid intermediate and is highly effective for creating 1,2-amino alcohol motifs. researchgate.net

In a key application, a sulfamate ester is treated with an oxidant like PhI(OAc)₂ in the presence of the rhodium catalyst to form an oxathiazinane N,O-acetal as a single product in high yield. nii.ac.jpresearchgate.net This cyclic intermediate is crucial as it sets the stage for the construction of the quaternary chiral center. This approach represents a significant advance in the synthesis of complex amine-containing natural products. nih.gov

The construction of the quaternary α-amino acid core, a defining feature of mycestericins, often relies on stereoselective alkylation. Following the Rh(II)-catalyzed C-H amination that forms the oxathiazinane intermediate, a stereoselective alkylation is performed. nii.ac.jpresearchgate.net For instance, the addition of vinylmagnesium bromide in the presence of ZnCl₂ to the N,O-acetal proceeds with high stereoselectivity to install the vinyl group, thereby creating the quaternary chiral center. nii.ac.jpresearchgate.net This sequential C-H amination/alkylation procedure provides a flexible route for analog synthesis, as the side chain can be introduced at a later stage. nii.ac.jp

Asymmetric conjugate addition is another cornerstone of C-C bond formation. rsc.org This type of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound. In the context of amino acid synthesis, organocatalytic methods have been developed for the conjugate addition of ketones to dehydroalanine (B155165) derivatives, enabling the creation of enantiopure unnatural α-amino acids. nih.gov Such strategies, which often use chiral catalysts to control the stereochemical outcome, are vital for building the complex carbon skeleton of natural products like this compound. nih.govcsic.es

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mycestericin D |

| Mycestericin E |

| Mycestericin F |

| Mycestericin G |

| Myriocin |

| Diethyl L-tartrate |

| Glycine |

| PhI(OAc)₂ (Iodosobenzene diacetate) |

| Rh₂(OAc)₄ (Rhodium(II) acetate (B1210297) dimer) |

| Vinylmagnesium bromide |

| ZnCl₂ (Zinc chloride) |

| L-threonine aldolase |

| Dehydroalanine |

| Oxathiazinane N,O-acetal |

Olefination Strategies (e.g., Julia, Wittig)

The construction of the carbon backbone of this compound and its congeners often relies on powerful olefination reactions to form specific carbon-carbon double bonds with high stereoselectivity. The Julia and Wittig olefination reactions are prominent examples of such strategies.

The Julia Olefination provides a reliable method for creating (E)-alkenes, a structural feature present in the Mycestericin family. This multi-step process involves the addition of a phenylsulfonyl carbanion to an aldehyde or ketone, followed by esterification and a reductive elimination step, typically using sodium amalgam. organic-chemistry.org A key advantage is its ability to produce the more stable trans-alkene with high selectivity, as both diastereomeric intermediates can equilibrate through a common radical intermediate. organic-chemistry.org In the synthesis of related mycestericins, such as Mycestericin E and G, the Julia olefination has been highlighted as a valuable method for chain elongation, offering a strategic approach for future structural modifications. researchgate.net

The Wittig Reaction , another cornerstone of olefination chemistry, has also been applied in the synthesis of highly functionalized fragments of related natural products. For instance, a Wittig olefination was successfully employed to stereoselectively afford a key functionalized moiety during the synthesis of myriocin, a structurally similar sphingoid base analog. researchgate.net This reaction, which couples a phosphorus ylide with an aldehyde or ketone, is a versatile tool for installing double bonds. harvard.edu Depending on the nature of the ylide and the reaction conditions, it can be tuned to favor either (Z)- or (E)-alkenes. harvard.edu

| Olefination Strategy | Key Reactants | Typical Product | Relevance to Mycestericin Synthesis |

| Julia-Lythgoe Olefination | Phenylsulfonyl carbanion, Aldehyde/Ketone | (E)-alkene | Facile chain elongation and strategic derivatization. organic-chemistry.orgresearchgate.net |

| Wittig Olefination | Phosphorus ylide, Aldehyde/Ketone | (E)- or (Z)-alkene | Stereoselective synthesis of highly functionalized fragments. researchgate.netharvard.edu |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These reactions, including the Suzuki, Heck, and Negishi couplings, are fundamental in assembling complex molecular architectures from smaller, more accessible fragments. nih.gov

In the context of this compound and its analogs, these reactions are crucial for linking different parts of the molecule. For example, the synthesis of analogs often involves coupling various fragments to a core structure, where palladium catalysis can be used to form key bonds. researchgate.net The development of methods using phenol-derived sulfonates (mesylates) as coupling partners, which are alternatives to traditional aryl halides, has expanded the scope of these reactions. rsc.org The power of palladium catalysis lies in its functional group tolerance and the ability to create bonds that would be difficult to form using other methods, making it a key strategy in the synthesis of complex natural product analogs. nih.govresearchgate.net

Enantioselective Dihydroxylation and Related Oxidations

The specific stereochemistry of this compound, with its multiple chiral centers, is critical to its biological activity. Enantioselective dihydroxylation is a premier method for installing vicinal diols with precise stereocontrol.

The Sharpless Asymmetric Dihydroxylation (AD) is a widely used method that employs osmium tetroxide as a catalyst in combination with a chiral ligand, typically derived from dihydroquinidine (B8771983) or dihydroquinine alkaloids. This reaction can convert prochiral alkenes into chiral diols with high enantiomeric excess. The conditions for these reactions can be modified to operate under near-neutral pH, which is beneficial for substrates that are sensitive to basic conditions. In the synthesis of Mycestericin G, a manganese catalyst was utilized for the enantioselective cis-dihydroxylation of an electron-deficient alkene, demonstrating an alternative approach to achieving this critical transformation. organic-chemistry.org More recently, iron-catalyzed asymmetric cis-dihydroxylation reactions using environmentally benign hydrogen peroxide as the oxidant have been developed, offering a promising alternative with a broad substrate scope and high enantioselectivity. nih.gov These oxidation methods are fundamental for establishing the array of stereogenic centers found in the mycestericin core. organic-chemistry.org

| Oxidation Method | Catalyst/Reagent | Transformation | Significance |

| Sharpless Dihydroxylation | OsO₄, Chiral Ligand | Alkene → Chiral Diol | Establishes key stereocenters with high enantioselectivity. |

| Manganese-Catalyzed Dihydroxylation | Manganese Catalyst | Alkene → Chiral Diol | Used in Mycestericin G synthesis for cis-dihydroxylation. organic-chemistry.org |

| Iron-Catalyzed Dihydroxylation | Iron Catalyst, H₂O₂ | Alkene → Chiral Diol | Environmentally benign method with high enantioselectivity. nih.gov |

Synthesis of this compound Analogs and Derivatives

The development of analogs of this compound is driven by the need to explore structure-activity relationships (SAR) and identify compounds with improved pharmacological properties.

Rational Design Principles for Structural Diversification

The rational design of this compound analogs is guided by its mechanism of action and its structural similarity to sphingoid bases. researchgate.net Analogs are designed to probe the importance of various functional groups and stereocenters for biological activity. Structural diversification can be achieved through a modular approach, where different building blocks are systematically exchanged. d-nb.infonih.gov For example, palladium-catalyzed cross-coupling reactions allow for the introduction of diverse side chains onto a common core structure, enabling the exploration of a wide chemical space. researchgate.netoregonstate.edu This strategy allows chemists to create libraries of related compounds, which can then be screened for desired biological effects, such as immunosuppressive or antifungal activity. researchgate.net

Development of Simplified Core Structures

Synthesizing the complete, complex core of this compound is a labor-intensive process. Therefore, the development of simplified core structures is a key strategy in medicinal chemistry programs. These simplified scaffolds retain the key pharmacophoric elements of the natural product while being more synthetically accessible. northwestern.edu By focusing on the synthesis of a core motif, such as the spirooxindole ring found in other natural products, chemists can rapidly generate a variety of analogs. sci-hub.se This approach facilitates a more efficient investigation of SAR and can lead to the identification of potent compounds with reduced molecular complexity. northwestern.edu

Application of Modular Synthesis Approaches

A modular synthesis strategy is exceptionally well-suited for creating libraries of complex molecules like this compound analogs. nih.govecontact.ca This approach involves the synthesis of several key building blocks that can be combined in various ways to produce a range of final products. d-nb.info Palladium-catalyzed cross-coupling reactions are often central to this strategy, serving to link the different modules together. d-nb.infooregonstate.edu For example, a core fragment with two different halide leaving groups can be sequentially coupled with other building blocks, allowing for a highly flexible and convergent synthesis. d-nb.info This modularity not only streamlines the production of analogs but also allows for late-stage diversification, where modifications are introduced at the final steps of the synthesis to quickly generate new derivatives. nih.gov

Structure Activity Relationship Sar Studies of Mycestericin B and Its Analogs

Correlation of Structural Modifications with SPT Inhibitory Potency

The ability of Mycestericin B and its analogs to inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, is closely tied to their structural resemblance to the enzyme's natural substrate, L-serine. nih.govacs.org All potent inhibitors in this class, including the closely related and extensively studied myriocin (B1677593) (ISP-1), feature a polar head group that mimics serine. nih.gov This allows them to interact with the pyridoxal-5′-phosphate (PLP) cofactor in the enzyme's active site, forming an external aldimine, which is a crucial first step in the inhibitory mechanism. nih.govacs.org

The general structure required for SPT inhibition consists of a long, hydrophobic tail attached to a polar head group. researchgate.net SAR studies have revealed that specific modifications to both regions can dramatically alter inhibitory potency.

The Polar Head Group : The α-amino acid moiety is fundamental for binding to the SPT active site. Analogs like myriocin, which share the same polar head structure as this compound, are highly potent inhibitors with IC₅₀ values in the nanomolar range. nih.gov

The Hydrophobic Tail : The long alkyl chain plays a vital role in the inhibitory action. After initial binding, myriocin undergoes a 'retro-aldol like' cleavage, releasing a C18 aldehyde. acs.orgresearchgate.net This aldehyde then acts as a suicide inhibitor by forming a covalent bond with a key lysine (B10760008) residue (Lys265) in the active site, explaining the remarkable potency and long duration of inhibition. acs.orgresearchgate.net Modifications to this chain, such as changes in length or the introduction of functional groups, can impact this secondary inhibitory mechanism. For example, the presence of a ketone or hydroxyl group at specific positions on the chain is a common feature among potent natural inhibitors. thieme-connect.de

The inhibitory activities of various natural SPT inhibitors highlight these structural correlations.

| Compound | Key Structural Features | Reported Potency |

|---|---|---|

| Myriocin (ISP-1) | Amino acid head group, C14-ketone on the alkyl chain | Potent, with an IC50 in the nanomolar range nih.gov |

| Sphingofungin B | Amino acid head group, similar structure to sphingosine (B13886) | Inhibits SPT at nanomolar concentrations researchgate.net |

| Sulfomisterin | Sulfate group on the alkyl chain | Potency is only ~10-fold lower than myriocin in cell-free assays nih.gov |

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound and its analogs. mhmedical.com The polar head group contains multiple contiguous stereocenters, and their specific configuration is essential for proper orientation and binding within the SPT active site and for conferring immunosuppressive effects. kyoto-u.ac.jp

Synthetic studies have been instrumental in demonstrating the importance of stereochemistry. The total synthesis of mycestericins and their stereoisomers (enantiomers and diastereomers) has allowed for direct evaluation of how configuration affects activity. clockss.orgacs.org For instance, the Ireland-Claisen rearrangement has been employed as a key strategy to control the stereochemistry during the synthesis of Mycestericin G. bath.ac.uk The synthesis of both natural mycestericin G and its mirror image, ent-mycestericin G, allowed for a definitive confirmation and, in some cases, revision of the absolute configuration of the natural product, underscoring the necessity of the correct stereochemical structure for biological function. acs.orgbath.ac.uk

Key stereochemical findings include:

Configuration of the Amino Acid Moiety : The stereochemistry at the α-carbon (C2) and adjacent carbons (C3, C4) of the amino-dihydroxy-acid core is crucial. researchgate.netkyoto-u.ac.jp Synthetic strategies often focus on establishing this specific stereochemical triad (B1167595) (e.g., 2S, 3R, 4R for this compound) to achieve potent activity. nih.gov

Remote Stereocontrol : The stereochemistry of functional groups on the long alkyl chain, such as the hydroxyl group at C14 in this compound, also influences activity. The synthesis of these molecules often requires methods of remote stereocontrol to install the correct configuration far from the primary chiral centers of the head group. acs.orgbath.ac.uk

Chirality and Synthesis : The complexity and importance of stereochemistry make the asymmetric synthesis of these compounds a significant challenge. mdpi.com Methods like aldol (B89426) reactions using chiral catalysts and desymmetrization approaches are employed to construct the required chiral centers with high precision. kyoto-u.ac.jpresearchgate.net

Identification of Critical Functional Groups for Immunosuppressive Effects

While SPT inhibition contributes to the immunosuppressive profile of compounds like myriocin, SAR studies have shown that it is not an absolute requirement for immunosuppressive activity. nih.govnih.gov This was most clearly demonstrated during the development of FTY720 (Fingolimod), a potent immunosuppressant derived from the structural simplification of myriocin. nih.govaalto.fi

The key functional group for potent immunosuppression was identified as the 2-amino-propane-1,3-diol moiety. acs.org By simplifying the myriocin structure, researchers found that the long, complex alkyl chain necessary for SPT inhibition could be replaced by other lipophilic groups without losing—and in fact, while gaining—immunosuppressive potency. acs.org

SAR studies leading to FTY720 revealed several critical insights:

The 2-amino-propane-1,3-diol core is the essential pharmacophore for immunosuppressive activity, acting via a different mechanism (sphingosine-1-phosphate receptor agonism) than SPT inhibition. nih.govaalto.fi

The (pro-S)-hydroxymethyl group of the 2-amino-propane-1,3-diol structure was found to be essential for potent activity. acs.org

The lipophilic side chain can be varied significantly. Replacing the natural hydrocarbon chain of myriocin with a 2-(4-octylphenyl)ethyl group resulted in FTY720, a compound with excellent immunosuppressive activity but no SPT inhibitory action. nih.govacs.org The potency was found to be highly dependent on the position of the phenyl ring within the alkyl side chain, with a two-carbon spacer between the phenyl ring and the amino-diol core being optimal. acs.org

| Compound | Key Structural Feature | SPT Inhibition | Immunosuppressive Activity |

|---|---|---|---|

| Myriocin (ISP-1) | Complex alkyl chain with ketone | Yes nih.gov | Potent aalto.fi |

| FTY720 (Fingolimod) | Simplified 2-(4-octylphenyl)ethyl chain | No nih.gov | Potent acs.org |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational chemistry provides powerful tools to rationalize the SAR of this compound and its analogs at a molecular level. mcmaster.ca Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling help to visualize interactions and predict the activity of novel derivatives. nih.govnih.gov

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a molecule (a ligand) when bound to a target protein. dergipark.org.trpensoft.net For mycestericin analogs, docking studies into the active site of SPT have provided crucial insights. Based on the crystal structure of the enzyme, these models can simulate how inhibitors like myriocin fit into the active site. preprints.org

Docking studies can confirm:

The interaction of the inhibitor's amino acid head group with the PLP cofactor. preprints.org

The accommodation of the long hydrophobic tail within a corresponding channel in the enzyme.

The specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex, helping to explain the high affinity of potent inhibitors. frontiersin.orgresearchgate.net

The proximity of the inhibitor to key catalytic residues like Lys265, supporting the proposed mechanism of covalent modification. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. qsartoolbox.org A 3D-QSAR model, for example, analyzes the steric and electrostatic fields of a set of aligned molecules to determine which spatial properties are favorable or unfavorable for activity. nih.govnih.gov

For mycestericin analogs, a QSAR model could be developed to:

Predict the SPT inhibitory or immunosuppressive activity of newly designed, unsynthesized analogs.

Generate contour maps that visually guide chemists on where to add or remove steric bulk or place electrostatic groups to enhance activity. nih.gov

Provide a robust, predictive model that can accelerate the lead optimization process for developing new drugs based on the mycestericin scaffold. nih.gov

While specific QSAR models for this compound are not detailed in the provided literature, the principles of QSAR are widely applied in drug design and would be a logical step in the systematic exploration of this compound class. nih.govunair.ac.id

Biological Activities and Research Applications of Mycestericin B Non Clinical

Immunosuppressive Properties in In Vitro and In Vivo Research Models

Mycestericin B, a fungal metabolite structurally related to myriocin (B1677593), demonstrates notable immunosuppressive capabilities. These properties have been characterized primarily through its effects on lymphocyte activity in various research settings.

Suppression of Lymphocyte Proliferation in Mixed Lymphocyte Reaction (MLR) Assays

The mixed lymphocyte reaction (MLR) is a standard in vitro assay used to measure the proliferative response of T cells to allogeneic antigens, mimicking the initial phase of transplant rejection. acs.orgresearchgate.netnih.gov this compound has been shown to be a potent inhibitor of this response.

This compound as a Chemical Probe for Sphingolipid Biology Research

Tool for Investigating Sphingolipid Pathway Dynamics

This compound serves as a valuable non-clinical research tool for the specific investigation of the sphingolipid metabolic pathway. Its primary mechanism of action is the potent and specific inhibition of Serine Palmitoyl-CoA Transferase (SPT). aalto.finih.gov SPT is the pivotal enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of all sphingolipids: the condensation of L-serine and palmitoyl-CoA. aalto.firesearchgate.net

By blocking this initial step, this compound allows researchers to effectively shut down the production of downstream sphingolipids, including ceramide, sphingosine (B13886), and more complex glycosphingolipids. researchgate.net This induced depletion enables the study of the varied roles these lipids play in cellular processes. For instance, the use of potent SPT inhibitors like Myriocin, a close relative of this compound, has been fundamental in demonstrating the consequences of sphingolipid depletion, which can include growth inhibition and the induction of apoptosis. aalto.firesearchgate.net The ability to halt sphingolipid synthesis makes this compound an excellent tool for loss-of-function experiments designed to probe the significance of this lipid class in various biological systems. researchgate.net

Researchers can utilize this compound to explore a range of biological questions, as detailed in the table below.

| Research Application | Methodological Approach | Expected Outcome/Observation |

| Pathway Elucidation | Treat cells with this compound and measure the levels of various lipid species over time using mass spectrometry. | A rapid decrease in sphinganine (B43673) and subsequent sphingolipid products, confirming the point of inhibition and allowing for the study of lipid turnover rates. nih.gov |

| Cellular Function Studies | Inhibit sphingolipid synthesis with this compound and observe effects on cellular processes like membrane trafficking, protein transport, or cell signaling. | Determine the dependency of specific cellular functions on a continuous supply of newly synthesized sphingolipids. aalto.fi |

| Homeostasis Analysis | Use the inhibitor to disrupt the pathway and analyze the cell's compensatory responses, such as changes in gene expression or activation of alternative lipid pathways. | Uncover feedback mechanisms and crosstalk between the sphingolipid pathway and other metabolic networks within the cell. nih.gov |

Applications in Lipid Metabolism Studies

Research on the closely related SPT inhibitor Myriocin has shown that blocking ceramide de novo synthesis can significantly alter the levels of other key lipid molecules and influence major metabolic processes. nih.gov For example, inhibiting this pathway can lead to changes in the concentration of diacylglycerols (DAG) and triacylglycerols (TG), impacting lipid storage and signaling. nih.govnih.gov Such findings indicate that compounds like this compound can be used to investigate how the cell redirects fatty acids and other precursors when a major metabolic route is blocked. This provides a method to study the plasticity and regulatory nodes of the cell's lipid network. nih.govfrontiersin.org Potential research applications in this area include examining the link between sphingolipid metabolism and fatty acid oxidation, cholesterol homeostasis, and the formation of lipid droplets. nih.gov

Pre-clinical Lead Compound Development and Optimization for Research Tools

This compound and its structural relatives, such as the mycestericins and myriocin, are recognized for their potent biological activities, which has positioned them as valuable lead compounds in pre-clinical research. aalto.fi A "lead compound" is a chemical compound that has promising activity against a specific biological target and serves as the starting point for further chemical modification to develop improved drug candidates or research probes. nih.gov The family of compounds including this compound has revealed significant immunosuppressive activity in vitro, sparking interest in their potential for developing novel therapeutic agents. aalto.fi

The most prominent example of lead compound development from this family is the journey from Myriocin to the approved drug Fingolimod (B1672674) (FTY720). tandfonline.comjst.go.jp Myriocin itself had significant toxicity that made it unsuitable for direct clinical use. nih.gov Medicinal chemists applied a strategy of "structural simplification," where non-essential parts of the molecule were removed or modified to improve its properties. nih.govtandfonline.com Analysis showed that certain features of the myriocin structure were not necessary for its biological effect, leading to the design of the much simpler, yet effective, molecule Fingolimod. nih.govtandfonline.com

This successful optimization provides a blueprint for how this compound could be approached in pre-clinical development. As a natural analogue, this compound represents a starting scaffold that could be systematically modified to:

Enhance Potency: Fine-tune the structure to improve binding to its target.

Improve Selectivity: Modify the molecule to reduce off-target effects.

Optimize Pharmacokinetics: Alter the chemical properties to improve absorption, distribution, metabolism, and excretion in a biological system.

Create Novel Research Tools: Develop derivatives with specific functionalities, such as fluorescent tags or photo-crosslinking groups, to study biological processes with greater precision. nih.govbiorxiv.org

The structural framework of this compound and its demonstrated biological activity make it a compelling candidate for such lead optimization efforts, aiming to generate new and improved tools for both therapeutic and fundamental research. aalto.fijst.go.jp

Future Research Directions and Unexplored Avenues for Mycestericin B

Advanced Biosynthetic Engineering for Enhanced Production and Diversity

The production of Mycestericin B and other polyketide-derived natural products is often limited by the native expression levels in the producing organism, Mycelia sterilia. nih.govscience.gov Future research will likely focus on advanced biosynthetic engineering techniques to improve yields and generate novel analogs. hilarispublisher.comingentaconnect.com This involves the manipulation of the polyketide synthase (PKS) gene clusters responsible for the assembly of the core structure. nih.govresearchgate.net

Key strategies include:

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more genetically tractable and higher-yielding host organism, such as certain strains of Streptomyces or Escherichia coli. hilarispublisher.combiorxiv.org This approach can overcome limitations of the native producer and facilitate easier genetic manipulation. beilstein-journals.org

Promoter Engineering and Regulatory Gene Manipulation: Identifying and engineering promoter regions within the gene cluster to enhance transcription and subsequent production of the compound. nih.gov

Precursor Supply Engineering: Optimizing the metabolic pathways that provide the starter and extender units for the polyketide synthase, thereby increasing the flux towards this compound biosynthesis. beilstein-journals.org

Combinatorial Biosynthesis: Creating a library of novel this compound analogs by swapping, deleting, or modifying the PKS modules and post-PKS tailoring enzymes, such as glycosyltransferases or oxidases. ingentaconnect.comnih.govasm.org This could lead to derivatives with improved efficacy or novel biological activities. hilarispublisher.com

Novel Synthetic Strategies for Complex and Conformationally Constrained Analogs

While biosynthetic engineering offers one route to novel analogs, chemical synthesis provides a complementary and highly versatile approach. rsc.orgrsc.org The development of novel synthetic strategies is crucial for creating complex and conformationally constrained analogs of this compound that are inaccessible through biosynthesis. nih.govrsc.org

Future synthetic research could explore:

Convergent and Modular Synthesis: Developing highly efficient and flexible synthetic routes that allow for the late-stage modification of different parts of the molecule. rsc.orgnih.gov This enables the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. rsc.org

Stereoselective Synthesis: Devising new methods for the precise control of stereocenters within the molecule, which is critical for biological activity. bath.ac.uk

Synthesis of Conformationally Locked Analogs: Designing and synthesizing analogs where the flexibility of the molecule is reduced. This can help to identify the bioactive conformation and potentially lead to analogs with higher affinity for their biological targets. nih.govbiorxiv.org

Structure Simplification: Creating simplified analogs that retain the key pharmacophore of this compound but are easier to synthesize. nih.gov This can lead to more drug-like candidates with improved pharmacokinetic properties. nih.govmdpi.com

Discovery of New Molecular Targets and Pathways Influenced by this compound

The mycestericins are known for their immunosuppressive activity, which is thought to be related to their structural similarity to sphingosines and their potential to inhibit enzymes like serine palmitoyltransferase (SPT). aalto.firesearchgate.netnih.gov However, the full spectrum of molecular targets for this compound remains to be elucidated.

Future investigations should include:

Chemoproteomics: Utilizing chemical probes derived from this compound to identify its direct binding partners in cells. nih.gov This can uncover novel targets and provide a more comprehensive understanding of its mechanism of action.

Kinase Profiling: Screening this compound against a broad panel of kinases to determine if it has off-target effects or if it inhibits specific kinases involved in signaling pathways relevant to its biological activity.

Genetic and Pharmacological Screens: Using high-throughput screening approaches to identify genes and pathways that modulate cellular sensitivity to this compound. This can reveal unexpected connections to other cellular processes.

Structural Biology: Determining the crystal structure of this compound in complex with its target proteins. This would provide detailed insights into the molecular interactions and guide the design of more potent and selective analogs. researchgate.net

Exploration of Broader Biological Roles Beyond Immunosuppression and Antifungal Activity

While the immunosuppressive and potential antifungal activities of the mycestericin family are of significant interest, it is likely that these compounds possess a broader range of biological activities. aalto.finih.gov Polyene macrolides, a related class of natural products, have shown activity against parasites, enveloped viruses, and prion diseases. ingentaconnect.com

Future research should explore the potential of this compound in areas such as:

Anticancer Activity: Many natural products with effects on lipid metabolism or cellular signaling have shown promise as anticancer agents. researchgate.net The cytotoxicity of this compound against various cancer cell lines should be systematically evaluated.

Antiviral and Antiparasitic Activity: Given the activities of other complex natural products, screening this compound against a range of viruses and parasites could reveal new therapeutic applications. ingentaconnect.comnih.gov

Neurobiology: As sphingolipids play crucial roles in the nervous system, investigating the effects of this compound on neuronal cells and models of neurological diseases could be a fruitful area of research.

Metabolic Diseases: The structural relationship to sphingosines suggests a potential role in modulating lipid metabolism, which could be relevant for diseases such as diabetes or atherosclerosis. mdpi.com

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, future research must integrate various "omics" technologies. researchgate.netfrontiersin.org This multi-omics approach can provide a comprehensive picture of the cellular response to the compound, from gene expression changes to metabolic reprogramming. researchgate.netuic.edu

Key omics approaches include:

Transcriptomics (RNA-seq): To identify genes and signaling pathways that are up- or down-regulated upon treatment with this compound. researchgate.netmaxapress.com

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of gene expression changes. researchgate.net

Metabolomics: To analyze the global changes in cellular metabolites, which can reveal the impact of this compound on metabolic pathways and identify biomarkers of its activity. uic.edumaxapress.com

Lipidomics: A specialized branch of metabolomics focused on the detailed analysis of lipid species, which is particularly relevant given the structural nature of this compound. nih.gov

By integrating data from these different omics platforms, researchers can construct detailed models of the mechanism of action of this compound, identify new targets, and discover novel biomarkers for its activity. frontiersin.orgresearchgate.net This comprehensive approach will be essential for advancing this compound from a promising natural product to a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.